molecular formula C11H10N2O2 B12011842 8-Quinolyl methylcarbamate CAS No. 13584-99-1

8-Quinolyl methylcarbamate

Cat. No.: B12011842
CAS No.: 13584-99-1
M. Wt: 202.21 g/mol
InChI Key: IKDLGQPAGQGDGZ-UHFFFAOYSA-N
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Description

Quinolin-8-yl N-methylcarbamate is a chemical compound with the molecular formula C11H10N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl N-methylcarbamate typically involves the reaction of quinolin-8-ol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Quinolin-8-ol} + \text{Methyl isocyanate} \rightarrow \text{Quinolin-8-yl N-methylcarbamate} ]

Industrial Production Methods

Industrial production of quinolin-8-yl N-methylcarbamate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinolin-8-yl N-methylcarbamate oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yl N-methylcarbamate oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Quinolin-8-yl N-methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of quinolin-8-yl N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

13584-99-1

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

quinolin-8-yl N-methylcarbamate

InChI

InChI=1S/C11H10N2O2/c1-12-11(14)15-9-6-2-4-8-5-3-7-13-10(8)9/h2-7H,1H3,(H,12,14)

InChI Key

IKDLGQPAGQGDGZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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